molecular formula C10H6F3NO B8212282 6-(Trifluoromethyl)isoquinolin-4-ol

6-(Trifluoromethyl)isoquinolin-4-ol

Cat. No.: B8212282
M. Wt: 213.16 g/mol
InChI Key: PQRFKSFHENYYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)isoquinolin-4-ol is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heterocyclic compounds that are widely found in naturally occurring alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)isoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of an aldimine intermediate derived from an α-trifluoromethylstyrene bearing an o-formyl group. This method provides a convenient route to the desired compound under mild conditions .

Another method involves the use of trifunctional aromatic ketones, such as methyl-2-(2-bromoacetyl)-benzoate, which react with primary amines to form the isoquinoline structure . This reaction can be carried out at room temperature and does not require a catalyst, making it an atom-economical and environmentally friendly approach .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)isoquinolin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts such as palladium or copper to facilitate the exchange of functional groups .

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)isoquinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)isoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)isoquinoline
  • 4-(Difluoromethyl)isoquinoline
  • 4-Isoquinolinol

Uniqueness

Compared to similar compounds, 6-(Trifluoromethyl)isoquinolin-4-ol exhibits unique properties due to the presence of the trifluoromethyl group at the 6-position. This structural modification enhances its lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-(trifluoromethyl)isoquinolin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-6-4-14-5-9(15)8(6)3-7/h1-5,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRFKSFHENYYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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